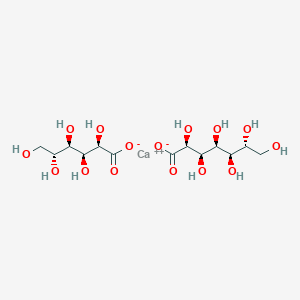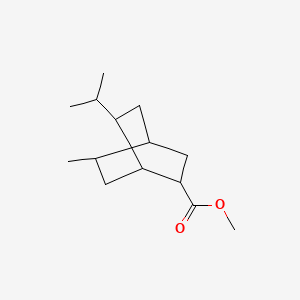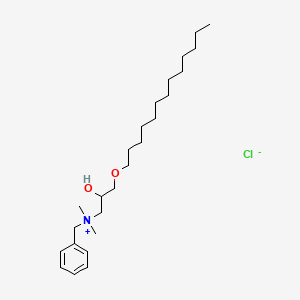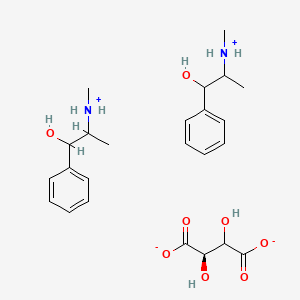
1,2-Benzenedicarboxylic acid, 4,4'-carbonylbis-, ar,ar'-diethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Benzenedicarboxylic acid, 4,4’-carbonylbis-, ar,ar’-diethyl ester is a thermally reactive aromatic resin solution that can be thermally cured to form a cross-linked polyimide . This compound is known for its stability and reactivity, making it valuable in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzenedicarboxylic acid, 4,4’-carbonylbis-, ar,ar’-diethyl ester typically involves the esterification of 1,2-Benzenedicarboxylic acid with ethanol in the presence of a catalyst. The reaction conditions often include elevated temperatures and the removal of water to drive the reaction to completion .
Industrial Production Methods
Industrial production of this compound may involve continuous processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures a consistent quality and high yield of the desired ester .
Chemical Reactions Analysis
Types of Reactions
1,2-Benzenedicarboxylic acid, 4,4’-carbonylbis-, ar,ar’-diethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or alcohols.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
1,2-Benzenedicarboxylic acid, 4,4’-carbonylbis-, ar,ar’-diethyl ester has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of polyimides and other polymers.
Biology: Investigated for its potential use in drug delivery systems due to its stability and reactivity.
Medicine: Explored for its potential in creating biocompatible materials.
Industry: Utilized in the production of high-performance materials such as coatings and adhesives.
Mechanism of Action
The mechanism of action of 1,2-Benzenedicarboxylic acid, 4,4’-carbonylbis-, ar,ar’-diethyl ester involves its ability to form cross-linked polyimides upon thermal curing. This process involves the formation of strong covalent bonds between the polymer chains, resulting in a highly stable and durable material .
Comparison with Similar Compounds
Similar Compounds
1,4-Benzenedicarboxylic acid, bis(2-ethylhexyl) ester: Used as a plasticizer and rubber softening agent.
1,2-Benzenedicarboxylic acid, bis(4-methylpentyl) ester: Known for its use in personal care products.
1,2-Benzenedicarboxylic acid, 4-hydroxy-, dimethyl ester: Utilized in various chemical applications.
Uniqueness
1,2-Benzenedicarboxylic acid, 4,4’-carbonylbis-, ar,ar’-diethyl ester is unique due to its ability to form thermally curable cross-linked polyimides, which are highly stable and durable. This property makes it particularly valuable in applications requiring high-performance materials .
Properties
CAS No. |
51018-94-1 |
|---|---|
Molecular Formula |
C21H18O9 |
Molecular Weight |
414.4 g/mol |
IUPAC Name |
4-(3-carboxy-4-ethoxycarbonylbenzoyl)-2-ethoxycarbonylbenzoic acid |
InChI |
InChI=1S/C21H18O9/c1-3-29-20(27)14-8-6-11(9-15(14)19(25)26)17(22)12-5-7-13(18(23)24)16(10-12)21(28)30-4-2/h5-10H,3-4H2,1-2H3,(H,23,24)(H,25,26) |
InChI Key |
BYFOQPSEUXLIOQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)C(=O)C2=CC(=C(C=C2)C(=O)O)C(=O)OCC)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















